molecular formula C40H54Cl4F6N14O6 B565787 Brilacidin tetrahydrochloride CAS No. 1224095-99-1

Brilacidin tetrahydrochloride

Cat. No.: B565787
CAS No.: 1224095-99-1
M. Wt: 1082.7 g/mol
InChI Key: QTHBCQCKYVOFDR-PIJQHSLXSA-N
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Mechanism of Action

Target of Action

Brilacidin tetrahydrochloride is a synthetic small molecule modeled after host defense peptides (HDPs), also known as antimicrobial peptides . It is designed to mimic the biological properties of these peptides, which are part of the innate immune response and are common to most higher forms of life . Brilacidin primarily targets bacterial cell membranes , and it also inhibits PDE4, a predominant phosphodiesterase expressed in neutrophils, T cells, macrophages, and keratinocytes . Moreover, it has been found to bind to the coronavirus attachment factor HSPGs on the host cell surface .

Mode of Action

Brilacidin works by disrupting bacterial cell membranes, mimicking defensins that play a role in innate immunity . It selectively targets bacteria, directly and rapidly disrupting their membranes, resulting in the bacteria’s death . Its inhibition of PDE4 leads to an increase in the intracellular cAMP concentration, thereby reducing the production of pro-inflammatory mediators and increasing anti-inflammatory mediators .

Biochemical Pathways

Brilacidin affects the cell membrane organization and the cell wall integrity pathway, as well as calcium metabolism . It also impacts the early steps of the viral infectious cycle, leading to inhibition of viral load .

Pharmacokinetics

It has been noted that the ic50 and ic90 values for brilacidin observed in the calu-3 cell line are well below clinically achievable concentrations based on pharmacokinetics observed in phase 2 clinical trials with brilacidin for the treatment of acute bacterial skin and skin structure infections (absssi) .

Result of Action

Brilacidin has potent Gram-positive activity and Gram-negative coverage, and is highly effective in treating the ‘superbug’ methicillin-resistant Staphylococcus aureus (MRSA) . It has low cytotoxicity against mammalian cells . It also demonstrates potent inhibition of SARS-CoV-2 against different strains of the virus in cell culture .

Action Environment

It is known that the inhibitory potential of brilacidin against the viruses tested in a study was dependent on the dosing strategy, which necessitated compound addition pre- and post-infection . The inhibitory activity of brilacidin was only modest in the context of the non-enveloped Picornavirus Echovirus, suggesting brilacidin may be less potent against non-enveloped viruses .

Biochemical Analysis

Biochemical Properties

Brilacidin tetrahydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects . Additionally, this compound interacts with viral proteins, disrupting viral integrity and inhibiting viral entry into host cells . These interactions highlight the compound’s broad-spectrum antimicrobial properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell membrane integrity, leading to cell lysis and death . In viral-infected cells, this compound inhibits viral replication by interfering with viral entry and assembly . Furthermore, this compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to bacterial cell membranes, causing membrane disruption and subsequent cell death . It also inhibits viral entry by binding to viral envelope proteins, preventing the virus from attaching to and entering host cells . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antimicrobial activity for extended periods . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial and viral replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity without significant adverse effects . At higher doses, this compound may cause toxicity and adverse reactions, including inflammation and tissue damage . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in antimicrobial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its antimicrobial activity. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its overall efficacy . Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is taken up by cells via endocytosis and distributed to various cellular compartments . This compound’s localization and accumulation within specific tissues contribute to its targeted antimicrobial effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances this compound’s ability to interact with its target biomolecules and exert its antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Brilacidin tetrahydrochloride is synthesized through a series of chemical reactions involving the formation of an aryl amide foldamer. The synthetic route typically involves the coupling of various chemical intermediates under controlled conditions to achieve the desired molecular structure . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is designed to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Brilacidin tetrahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide). The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its synthetic nature, which allows for greater stability and reduced cytotoxicity compared to natural peptides. Its broad-spectrum activity and reduced likelihood of resistance development make it a promising candidate for treating various infections .

Properties

IUPAC Name

4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHBCQCKYVOFDR-PIJQHSLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54Cl4F6N14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153595
Record name Brilacidin tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1082.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224095-99-1
Record name Brilacidin tetrahydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brilacidin tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4,N6-bis(3-(5-guanidinopentanamido)-2-(((R)-pyrrolidin-3-yl)oxy)-5-(trifluoromethyl)phenyl)pyrimidine-4,6-dicarboxamide tetrahydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BRILACIDIN TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM3HYX69SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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